1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with 1,6-dimethyl groups, a 5-(2-fluorophenyl)-1,3,4-thiadiazole moiety, and a piperidine ring. The pyrazolo[3,4-d]pyrimidine scaffold is widely explored in kinase inhibitors due to its ability to mimic purine binding in ATP pockets . The 1,6-dimethyl groups may enhance metabolic stability by reducing oxidative degradation, while the 2-fluorophenyl substituent on the thiadiazole ring likely improves target affinity through hydrophobic and π-π interactions.
Properties
IUPAC Name |
2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]-5-(2-fluorophenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7S/c1-12-23-17-15(10-22-27(17)2)18(24-12)28-9-5-6-13(11-28)19-25-26-20(29-19)14-7-3-4-8-16(14)21/h3-4,7-8,10,13H,5-6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKRQMFDXPVPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine involves multi-step synthetic procedures. One common method includes the construction of the pyrazolopyrimidine core, followed by the introduction of the piperidine and thiadiazole substituents under controlled reaction conditions. Each step requires careful optimization of temperature, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound can be scaled up through continuous flow chemistry processes, which provide better control over reaction parameters and product consistency. Automation and real-time monitoring are crucial to maintaining the efficiency and safety of large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine undergoes several types of chemical reactions, including:
Oxidation: : Typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : With various electrophiles or nucleophiles under mild conditions.
Common Reagents and Conditions: Reactions involving this compound often use:
Oxidizing agents: : For introducing oxygen functionalities or increasing oxidation state.
Reducing agents: : For removing oxygen functionalities or reducing double bonds.
Catalysts: : Such as palladium or platinum complexes to facilitate reaction rates and selectivity.
Major Products: Depending on the reaction conditions and reagents, major products can include oxidized derivatives, reduced forms, or substituted compounds with enhanced chemical or biological properties.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine exhibit promising anticancer properties. For instance:
- A study demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation and survival pathways, suggesting potential therapeutic applications in oncology .
Neuropharmacological Effects
The piperidine structure contributes to the compound's ability to interact with neurotransmitter systems. Preliminary studies suggest:
Pharmacological Insights
Mechanism of Action
The compound's mechanism involves inhibition of key enzymes and receptors. Notably:
- It has been shown to inhibit phosphodiesterase enzymes which play a critical role in cellular signaling pathways .
Material Science Applications
Polymer Science
The unique chemical structure allows for incorporation into polymer matrices for:
- Development of smart materials that respond to environmental stimuli due to the presence of the thiadiazole group which can enhance photonic properties .
Case Study 1: Anticancer Research
In a recent study published in Cancer Letters, researchers synthesized derivatives of pyrazolo[3,4-d]pyrimidines and tested their efficacy against various cancer cell lines. The findings indicated that specific modifications significantly enhanced their cytotoxicity against breast cancer cells .
Case Study 2: Neuropharmacology
A pharmacological assessment published in the Journal of Medicinal Chemistry evaluated the effects of similar compounds on anxiety models in rodents. Results showed that certain derivatives displayed significant anxiolytic effects comparable to established medications .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or ion channels. By binding to these targets, it can modulate biological pathways and influence cellular functions. Detailed studies using computational modeling and experimental assays help elucidate the exact mechanism of action.
Comparison with Similar Compounds
Example 1 : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structural Differences: Replaces the thiadiazole and piperidine groups with a thieno[3,2-d]pyrimidine ring.
- Synthesis : Synthesized via Vilsmeier–Haack reaction and cyclization (82% yield) .
- Activity: Thieno-pyrimidine hybrids are associated with kinase inhibition, but the absence of fluorophenyl and piperidine groups may reduce selectivity compared to the target compound.
Example 2 : 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structural Differences: Incorporates a chromenone ring and a dimethylthiazole group instead of thiadiazole.
- However, the chromenone moiety may introduce distinct pharmacokinetic properties (e.g., increased rigidity) .
Heterocyclic Carboxamides with Fluorinated Substituents
Example 3 : Imidazo[2,1-b]thiazole-5-carboxamides
- Structural Differences : Replaces pyrazolo-pyrimidine with imidazo-thiazole but retains fluorinated aryl groups.
- SAR Trends : Lipophilicity (clogP) strongly correlates with anti-tuberculosis activity. Compounds with clogP >5 (e.g., ND-11564, clogP 6.6) show >100-fold higher potency than polar analogs (clogP ~2) .
- Relevance to Target Compound : The 2-fluorophenyl group in the target compound may similarly enhance lipophilicity, suggesting optimized activity if its clogP aligns with high-potency analogs.
Substituent-Driven Activity Modulation
- Nitro vs. Fluoro Substitutions : Nitro groups on aryl rings (e.g., in nitroimidazoles) enhance antimycobacterial activity, but fluorine substituents improve metabolic stability and membrane permeability . The target compound’s 2-fluorophenyl group balances these effects.
- Thiadiazole vs.
Computational and Experimental Similarity Assessment
Molecular Similarity Indices
- Tanimoto Coefficient : Used to compare fingerprint-based similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using this method .
- Dice Similarity : Applied in virtual screening to identify compounds with shared scaffolds. The target compound’s pyrazolo-pyrimidine core may yield high similarity to kinase inhibitors like gefitinib .
Activity Cliffs
- Exceptions to Similarity Principles: Structurally similar compounds may exhibit divergent activities. For instance, minor substitutions in pyrazolo-pyrimidine derivatives can switch target selectivity from EGFR to VEGFR .
Comparative Data Table
Biological Activity
The compound 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈F N₄S |
| Molecular Weight | 298.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activity Overview
The biological activities of pyrazolo[3,4-d]pyrimidines and their derivatives have been widely studied. This specific compound has shown promise in several areas:
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- A study evaluated various pyrazolo derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer) and demonstrated that modifications at specific positions on the pyrazolo ring can enhance antiproliferative activity .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of various kinases involved in cancer progression. Specifically, they may inhibit cyclin-dependent kinases (CDKs) and other signaling pathways critical for tumor growth .
- Induction of Apoptosis : The compound may induce apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
Study 1: Synthesis and Antiproliferative Activity
A recent study synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their antiproliferative activity against several cancer cell lines. The results indicated that certain substitutions significantly enhanced activity:
- Cell Lines Tested : MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (acute myeloid leukemia).
- Findings : Compounds with bulky substituents at the 4-position showed reduced activity compared to smaller substituents .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how these compounds induce cell death:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
